molecular formula C16H10N4O2S B2647319 N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1172892-36-2

N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2647319
CAS No.: 1172892-36-2
M. Wt: 322.34
InChI Key: NCBPWHJVSVHFNK-UHFFFAOYSA-N
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Description

N-(4-(Benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1172892-36-2) is a high-purity chemical compound offered for biochemical research. This synthetic small molecule features a hybrid heterocyclic structure, incorporating benzofuran, thiazole, and pyrazine motifs. Such structural frameworks are prevalent in medicinal chemistry and are frequently investigated for their potential to interact with key biological targets . Compounds with N-(thiazol-2-yl)benzamide scaffolds have recently been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These ligands act as negative allosteric modulators, exhibiting non-competitive antagonism of Zn2+-induced signaling and demonstrating state-dependent inhibition with slow onset of channel block . This makes them valuable pharmacological tools for exploring ZAC's physiological functions, which are currently not well-elucidated but are thought to involve sensing fluctuations in endogenous zinc and pH levels . Furthermore, hybrid structures containing the benzofuran moiety are extensively studied for diverse biological activities. Independent research has documented various benzofuran-thiazole derivatives for antimicrobial evaluation against bacteria and fungi , as well as benzofuran carboxamide derivatives for their activity as cholinesterase inhibitors relevant to neurodegenerative disease research . The specific research applications for this compound are determined by the investigator, and its mechanism of action should be empirically validated in your experimental system. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Basic chemical identification: Molecular Formula: C16H10N4O2S, Molecular Weight: 322.34 .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S/c21-15(11-8-17-5-6-18-11)20-16-19-12(9-23-16)14-7-10-3-1-2-4-13(10)22-14/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBPWHJVSVHFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction between a substituted benzofuran and a thioamide. This intermediate is then coupled with a pyrazine-2-carboxylic acid derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran, thiazole, and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole, including N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide, exhibit potent anticancer properties.

Key Findings:

  • In vitro Studies: Compounds synthesized with this structure showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma), with IC50 values as low as 0.16 μM for some derivatives .
  • Mechanism of Action: The anticancer activity is attributed to the inhibition of specific oncogenic pathways, such as the BRAF V600E mutation, which is critical in several cancers. The compound demonstrated IC50 values comparable to established drugs like sorafenib .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy.

Case Studies:

  • Broad-Spectrum Activity: A series of benzofuran-pyrazole compounds were tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Notably, compound 9 exhibited significant inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM, indicating potential as a new antimicrobial agent .

Antioxidant and Anti-inflammatory Effects

Research has highlighted the antioxidant and anti-inflammatory properties associated with this compound.

Research Insights:

  • Antioxidant Activity: Compounds derived from this scaffold showed high DPPH scavenging percentages (84.16% to 90.52%) and were effective in stabilizing human red blood cell membranes against oxidative stress .
  • Anti-inflammatory Potential: In vivo studies indicated that these compounds could modulate pro-inflammatory mediators, suggesting their utility in managing inflammatory conditions like osteoarthritis .

Structural Modifications and Derivative Development

The structural versatility of this compound allows for the development of various derivatives with enhanced biological activities.

Table: Summary of Structural Variants and Their Activities

Compound VariantActivity TypeIC50/ MIC ValuesTarget Organism/Cell Line
Compound 9AnticancerIC50 = 0.16 μMMCF-7
Compound 9AntimicrobialMIC = 9.80 µME. coli
Compound 19jAntioxidantScavenging % = 90.52%Human RBC Membranes
Compound 8Anti-inflammatoryModulation of CRPOsteoarthritis Model Rats

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the pyrazine, thiazole, or aryl substituents. Below is a detailed analysis:

Pyrazine-2-Carboxamide Derivatives with Antiviral Activity

  • (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12)
    • Structure : Replaces benzofuran with benzo[d]thiazol and adds a phenethyl group.
    • Activity : Exhibited significant anti-SARS-CoV-2 activity with a selectivity index (SI) exceeding Favipiravir, a reference drug .
    • Key Difference : The benzo[d]thiazol group may enhance antiviral potency compared to benzofuran, though metabolic stability could differ due to sulfur vs. oxygen heteroatoms.

Antitubercular Pyrazine Carboxamides

  • N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide (Compound A)
    • Structure : Lacks the thiazole-benzofuran moiety; instead, a trifluoromethylphenyl group is attached directly to the pyrazine carboxamide.
    • Activity : Demonstrated MIC = 2 mg/L against Mycobacterium tuberculosis, fourfold more potent than pyrazinamide (PZA) .
    • Comparison : The trifluoromethyl group enhances electronegativity and membrane permeability, whereas the thiazole-benzofuran in the target compound may improve target selectivity via π-π stacking.

Thiazole-Substituted Carboxamides with Anticonvulsant Activity

  • N-(5-(4-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide Structure: Features a sulfonylpiperazine-thiazole substituent instead of benzofuran-thiazole. Activity: Showed 74.88% inhibition in anticonvulsant assays, attributed to the electron-withdrawing sulfonyl group enhancing receptor binding .

Structural and Functional Data Table

Compound Name Core Structure Modifications Biological Activity (Key Metrics) Reference
N-(4-(Benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide Benzofuran-thiazole-pyrazine Pending explicit data N/A
(S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide Benzo[d]thiazol-phenethyl-pyrazine Anti-SARS-CoV-2 (SI > Favipiravir)
N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide Trifluoromethylphenyl-pyrazine Anti-TB (MIC = 2 mg/L)
N-(5-(4-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide Sulfonylpiperazine-thiazole-pyrazine Anticonvulsant (74.88% inhibition)
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide 3,4-Dimethoxyphenyl-thiazole-pyrazine Structural analog; no explicit activity

Key Research Findings and Trends

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., -CF₃, -SO₂) enhance receptor affinity but may reduce solubility .
  • Benzofuran and thiazole combinations balance lipophilicity and aromatic interactions, critical for CNS-targeted agents .

Selectivity and Toxicity: Pyrazine carboxamides with thiazole substitutions show lower cytotoxicity (e.g., IC₅₀ > 40 μM in HEK-293 cells) compared to non-heterocyclic analogs .

Synthetic Accessibility :

  • Modular synthesis routes (e.g., coupling pyrazine-2-carboxylic acid derivatives with substituted thiazole amines) enable rapid diversification .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide is a complex heterocyclic compound that integrates benzofuran, thiazole, and pyrazine moieties. This unique combination is associated with diverse biological activities, making it a subject of extensive research in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula for this compound is C18H14N4O1SC_{18}H_{14}N_{4}O_{1}S. The synthesis typically involves multi-step reactions starting from precursors like benzofuran and thioamide, leading to the formation of the thiazole ring, which is then coupled with a pyrazine derivative. This synthetic route allows for the creation of various derivatives that can exhibit enhanced biological activity .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies evaluating its efficacy:

  • IC50 Values : The compound showed IC50 values ranging from 0.20 to 2.58 µM against different cancer cell lines, indicating potent anticancer activity .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.49
HCT116 (Colon)5.48
NUGC (Gastric)25

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against a range of pathogens, including bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound is thought to involve interactions with specific molecular targets. It may bind to enzymes or receptors, leading to inhibition or activation of their functions. This mechanism is crucial for its anticancer and antimicrobial effects, as it can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens .

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced cytotoxicity against the National Cancer Institute's 60 human cancer cell lines panel. The most active derivatives were found to be significantly less toxic to normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .
  • Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against resistant strains of bacteria. In vitro assays demonstrated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, indicating potential as a lead compound in antibiotic development .

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